procyanidin B4 3-O-gallate

CAS No.:

Cat. No.: VC1879228

Molecular Formula: C37H30O16

Molecular Weight: 730.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H30O16 |

|---|---|

| Molecular Weight | 730.6 g/mol |

| IUPAC Name | [(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

| Standard InChI | InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1 |

| Standard InChI Key | BXWABJPTCUDBMM-RJPGRGRJSA-N |

| Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

| Canonical SMILES | C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Introduction

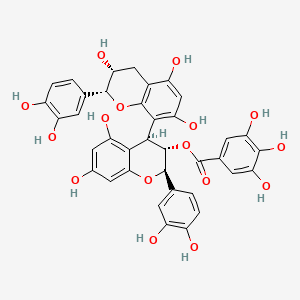

Chemical Structure and Properties

Procyanidin B4 3-O-gallate is a gallate ester derived from procyanidin B4, which belongs to the proanthocyanidin class of polyphenolic compounds. Proanthocyanidins are oligomers and polymers of flavan-3-ols, primarily consisting of catechin and epicatechin units. The distinctive feature of procyanidin B4 3-O-gallate is the presence of a galloyl group attached to the procyanidin backbone at the 3 position, which enhances both its solubility and biological activity compared to the parent compound.

Molecular Characteristics

The molecular formula of procyanidin B4 3-O-gallate is C37H30O16 with a molecular weight of 730.6 g/mol. The compound's structure consists of a procyanidin B4 backbone (formed by the condensation of (+)-catechin and (-)-epicatechin) with a galloyl moiety esterified at the 3-O position.

Structural Configuration

Procyanidin B4 is specifically formed through the [4-8]-condensation between (+)-catechin and (-)-epicatechin units. In procyanidin B4 3-O-gallate, the galloyl group is attached to the C3-position of the upper flavan-3-ol unit . The structural configuration is crucial for understanding the compound's biological activities and differentiating it from related compounds such as procyanidin B4 3"-O-gallate, where the galloyl group is positioned at the C3"-position of the lower unit.

Synthesis Methods

TMSOTf-Catalyzed Condensation

One of the documented synthesis pathways for procyanidin B4 3-O-gallate involves the TMSOTf (trimethylsilyl trifluoromethanesulfonate) catalyzed condensation method. According to research by Sakuda et al., the synthesis begins with the preparation of an electrophile (19) and a nucleophile (20), which are then condensed in the presence of TMSOTf as a catalyst at -20°C . This reaction yields undecabenzyl procyanidin B4 3-O-gallate (22) with an impressive yield of 89% .

Deprotection and Purification

Following the condensation reaction, the benzyl-protected intermediate undergoes deprotection using 20% Pd(OH)2/C under hydrogen atmosphere in a THF/MeOH/H2O solvent system . After purification, pure procyanidin B4 3-O-gallate is obtained with a yield of 31% . The structure confirmation is accomplished through NMR spectroscopy, although the spectra exhibit multiplicity due to rotational isomerism.

The synthesis pathway can be summarized in the following reaction scheme:

-

Condensation: Electrophile (19) + Nucleophile (20) → Benzyl-protected intermediate (22)

-

Deprotection: Benzyl-protected intermediate (22) → Procyanidin B4 3-O-gallate (8)

Biological Activities

Antioxidant Properties

Procyanidin B4 3-O-gallate demonstrates potent antioxidant activity, primarily through its ability to scavenge free radicals. This activity helps protect cells from oxidative stress, which is implicated in various pathological conditions including inflammation, cardiovascular diseases, and neurodegenerative disorders.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Research has shown that procyanidin B4 3-O-gallate exhibits strong DPPH radical scavenging activity with an SC50 value (concentration required for 50% scavenging activity) of 0.9 μM . This indicates its high efficacy in neutralizing free radicals.

Table 1: DPPH Radical Scavenging Activity of Procyanidin B4 Series and Related Compounds

| Compound | SC50 (μM) |

|---|---|

| Procyanidin B4 (7) | 2.0 |

| Procyanidin B4 3-O-gallate (8) | 0.9 |

| Procyanidin B4 3"-O-gallate (9) | 0.8 |

| Procyanidin B4 3,3"-di-O-gallate (10) | 0.9 |

| Procyanidin B3 3"-O-gallate (5) | 1.1 |

| DL-α-Tocopherol (control) | 17 |

As evident from Table 1, the presence of a galloyl group significantly enhances the radical scavenging activity compared to the non-galloylated parent compound. The SC50 values of procyanidin B4 derivatives containing galloyl groups (8, 9, 10) are substantially lower than that of procyanidin B4 without galloylation (7), indicating stronger antioxidant activity .

DNA Polymerase Inhibitory Activity

DNA polymerases play central roles in DNA replication, which is essential for cell proliferation, including cancer cells. Inhibition of these enzymes, particularly DNA polymerase α (a replicative polymerase), is considered a potential strategy for anticancer therapy.

Inhibition of DNA Polymerase α

Procyanidin B4 3-O-gallate demonstrates significant inhibitory activity against calf DNA polymerase α with an IC50 value (concentration required for 50% inhibition) of 0.66 μM . This inhibitory effect is considerably stronger than that of the non-galloylated procyanidin B4, which has an IC50 value of 24.6 μM .

Table 2: DNA Polymerase Inhibitory Activity of Procyanidin B4 Series and Related Compounds

| Compound | IC50 (μM) against DNA polymerase α | IC50 (μM) against DNA polymerase β |

|---|---|---|

| Procyanidin B4 (7) | 24.6 | Not inhibitory |

| Procyanidin B4 3-O-gallate (8) | 0.66 | Not inhibitory |

| Procyanidin B4 3"-O-gallate (9) | 0.70 | Not inhibitory |

| Procyanidin B4 3,3"-di-O-gallate (10) | 0.09 | Inhibitory |

| Procyanidin B3 3"-O-gallate (5) | 0.96 | Not inhibitory |

The data in Table 2a clearly demonstrates that the presence of galloyl groups significantly enhances the inhibitory activity against DNA polymerase α. Notably, the di-O-gallate derivative (10) shows the strongest inhibition with an IC50 value of 0.09 μM .

Structure-Activity Relationships

Influence of Galloylation on Biological Activities

Research findings consistently demonstrate that the presence of galloyl groups significantly enhances the biological activities of procyanidin B4 derivatives. This enhancement is observed in both antioxidant capacity and DNA polymerase inhibitory activity.

Comparison with Related Procyanidin Series

Comparative studies between different procyanidin series (B1, B2, B3, and B4) reveal interesting structure-activity relationships. For instance, the radical scavenging activity of galloyl-substituted procyanidin B1/B2 series is generally more effective than that of the procyanidin B3/B4 series . This suggests that the specific stereochemistry of the flavan-3-ol units plays a crucial role in determining the biological activity.

Position of Galloylation

Structural Comparisons with Related Compounds

Procyanidin B4 Derivatives

Procyanidin B4 3-O-gallate belongs to a family of related compounds that include procyanidin B4 (non-galloylated), procyanidin B4 3"-O-gallate (galloylated at the lower unit), and procyanidin B4 3,3"-di-O-gallate (galloylated at both units). These compounds differ in the presence and position of galloyl groups, which significantly influence their biological activities as discussed earlier.

Other Procyanidin Series

The procyanidin B series comprises four main dimers (B1, B2, B3, and B4), each formed by different combinations and configurations of catechin and epicatechin units. Procyanidin B4 specifically results from the [4-8]-condensation of (+)-catechin (upper unit) and (-)-epicatechin (lower unit) . This specific configuration distinguishes it from other procyanidin B series and contributes to its unique biological profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume